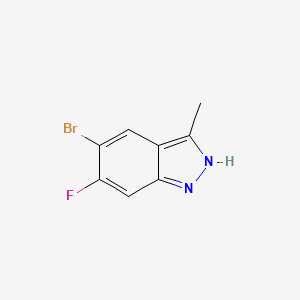

5-Bromo-6-fluoro-3-methyl-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-6-fluoro-3-methyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFN2/c1-4-5-2-6(9)7(10)3-8(5)12-11-4/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAHMHTLOIHUMFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C(=CC2=NN1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60696185 | |

| Record name | 5-Bromo-6-fluoro-3-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864773-66-0 | |

| Record name | 5-Bromo-6-fluoro-3-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-6-fluoro-3-methyl-1H-indazole: Properties, Synthesis, and Applications

Introduction: The Significance of the Indazole Scaffold in Modern Drug Discovery

The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile template for the design of potent and selective ligands for a wide array of biological targets. Indazole derivatives are integral to numerous clinically approved drugs and investigational agents, demonstrating activities that span from oncology to neurodegenerative disorders.[1] The strategic placement of substituents on the indazole core is a key tactic in fine-tuning a compound's pharmacokinetic and pharmacodynamic profile.

This guide provides a comprehensive technical overview of a specific, highly functionalized indazole derivative: 5-Bromo-6-fluoro-3-methyl-1H-indazole . The presence of a bromine atom at the 5-position offers a handle for further synthetic elaboration via cross-coupling reactions, while the fluorine atom at the 6-position can enhance metabolic stability and binding affinity. The methyl group at the 3-position further influences the molecule's steric and electronic properties. This document is intended for researchers, scientists, and drug development professionals, offering insights into the physicochemical properties, synthesis, and potential applications of this valuable heterocyclic building block.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. While extensive experimental data for this compound is not widely published in peer-reviewed literature, the following table summarizes its known properties, supplemented with data from reliable chemical suppliers and predictions based on related structures.

| Property | Value | Source |

| CAS Number | 864773-66-0 | [2] |

| Molecular Formula | C₈H₆BrFN₂ | [2] |

| Molecular Weight | 229.05 g/mol | [2] |

| Appearance | Solid (predicted) | General knowledge |

| Melting Point | 204-207 °C (lit.) | [2] |

| Boiling Point | 293.4 ± 20.0 °C (Predicted) | [3] |

| pKa | 1.04 (Indazolium/Indazole) 13.86 (Indazole/Indazolate) (Values for unsubstituted 1H-indazole) | [4] |

| Solubility | Insoluble in water (for a related isomer). Likely soluble in polar organic solvents such as DMSO, DMF, and alcohols. | [5] |

Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is dictated by the interplay of its constituent functional groups and the aromatic indazole core.

Electrophilic Aromatic Substitution

The indazole ring system is susceptible to electrophilic substitution reactions such as halogenation, nitration, and sulfonation. The position of substitution is directed by the existing substituents and the tautomeric form of the indazole (1H- vs. 2H-). The 1H-indazole tautomer is generally the more stable form.[6]

N-H Acidity and Basicity

The indazole ring is amphoteric. The pyrazolic nitrogen can be protonated in acidic conditions or deprotonated under basic conditions. The pKa of the N-H proton in unsubstituted 1H-indazole is approximately 13.86, indicating it can be deprotonated by a sufficiently strong base to form an indazolate anion.[4] This anion is a potent nucleophile, enabling N-alkylation and N-acylation reactions.

Reactivity of the Halogen Substituents

The bromine atom at the C5 position is a key functional handle for synthetic diversification. It can readily participate in a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of aryl, heteroaryl, and amino substituents.

Logical Relationship: Synthetic Utility of Halogenated Indazoles

Caption: Synthetic pathways from this compound.

Experimental Protocols

Hypothetical Synthesis of this compound

This procedure is based on the classical Jacobson indazole synthesis, which involves the cyclization of a hydrazine derivative.

Materials and Reagents:

-

1-(4-Bromo-5-fluoro-2-hydrazinylphenyl)ethan-1-one

-

Acetic acid

-

Ethanol

-

Sodium bicarbonate

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(4-Bromo-5-fluoro-2-hydrazinylphenyl)ethan-1-one (1.0 eq) in a mixture of ethanol and glacial acetic acid (e.g., 10:1 v/v).

-

Cyclization: Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude this compound by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis to confirm its identity and purity.

Experimental Workflow: Synthesis and Purification

Caption: A typical workflow for the synthesis and purification of indazole derivatives.

Applications in Medicinal Chemistry and Drug Development

The this compound scaffold is a valuable starting material for the synthesis of libraries of compounds for high-throughput screening and lead optimization. The strategic placement of the bromo, fluoro, and methyl groups provides a framework for exploring structure-activity relationships (SAR).

-

Kinase Inhibitors: The indazole core is a well-established hinge-binding motif in many kinase inhibitors. The N-H and one of the nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with the kinase hinge region. The substituents at the 3, 5, and 6 positions can be modified to achieve potency and selectivity for specific kinases.

-

GPCR Ligands: Indazole derivatives have been explored as ligands for various G-protein coupled receptors (GPCRs), where the substituted benzene ring can interact with hydrophobic pockets in the receptor.

-

Other Therapeutic Areas: The versatility of the indazole scaffold has led to its investigation in a wide range of therapeutic areas, including anti-inflammatory, antiviral, and antibacterial agents.[1]

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its combination of a modifiable bromine handle, a metabolically stabilizing fluorine atom, and the privileged indazole scaffold makes it an attractive starting point for the synthesis of novel therapeutic agents. While detailed experimental data for this specific molecule is sparse in the public domain, this guide provides a solid foundation for researchers to understand its likely properties and reactivity based on the well-established chemistry of related indazole derivatives.

References

-

Wikipedia. Indazole. [Link]

- Zhang, C., Wei, T., Yu, Z., Ding, Y., Su, W., & Xie, Y. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Royal Society of Chemistry.

- Zhang, C., Wei, T., Yu, Z., Ding, Y., Su, W., & Xie, Y. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles.

- Giraud, F., Anizon, F., & Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.

-

Hoffman Fine Chemicals. CAS 864773-66-0 | this compound. [Link]

-

PubChem. 5-Bromo-6-fluoro-1H-indazole. [Link]

- Caribbean Journal of Sciences and Technology. CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues.

- Royal Society of Chemistry.

- Chair of Analytical Chemistry. (2025, August 28).

- ResearchGate. (2025, August 10). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.

-

MySkinRecipes. 5-bromo-6-fluoro-1-methyl-1H-indazole. [Link]

- National Institutes of Health. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

- Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

- PubMed Central. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach.

- PubMed. (2012, June 29). Synthesis and cytotoxic activity of novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)

- Science of Synthesis. Product Class 17: Hydrazones.

- National Institutes of Health. (2021, July 9).

- National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- Organic Chemistry Portal. Hydrazone synthesis.

- National Institutes of Health. (2023). Methyl 1-(4-fluorobenzyl)

- PubMed. Methyl-linked Pyrazoles: Synthetic and Medicinal Perspective.

- ResearchGate. (2022, March 11).

-

Organic Chemistry Data. Bordwell pKa Table. [Link]

- ResearchGate. (PDF)

- MDPI. (2020, March 3). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis.

- ARKIVOC. (2010, September). Synthesis and properties of hydrazones bearing amide, thioamide and amidine functions.

- National Technical Reports Library. Solubility of Organic and Inorganic Chemicals in Selected Solvents.

- Der Pharma Chemica.

- PubMed Central.

-

Manas Petro Chem. 5 Bromo 3- Fluoro 1h-indazole Manufacturer, Supplier from Mumbai. [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. 5-bromo-6-fluoro-1-methyl-1H-indazole [myskinrecipes.com]

- 4. Indazole - Wikipedia [en.wikipedia.org]

- 5. 5 Bromo 3- Fluoro 1h-indazole Manufacturer, Supplier from Mumbai [manaspetrochem.com]

- 6. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to 5-Bromo-6-fluoro-3-methyl-1H-indazole: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-6-fluoro-3-methyl-1H-indazole, a halogenated heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. Indazoles are a privileged scaffold in pharmacology, known for a wide array of biological activities.[1][2] This document details the core physicochemical properties of the title compound, including its molecular weight, outlines a plausible and referenced synthetic route with detailed protocols, and discusses its potential applications as a key building block in the synthesis of novel therapeutic agents. The guide is intended for researchers and scientists, offering both foundational knowledge and practical, field-proven insights into its handling, characterization, and strategic use in research programs.

Core Physicochemical Properties and Structural Data

This compound is a substituted indazole with a chemical structure primed for further functionalization in synthetic chemistry workflows. Its precise molecular characteristics are fundamental to its use in quantitative and structural research.

The molecular formula of the compound is C₈H₆BrFN₂.[3][4] This composition results in a molecular weight of 229.05 g/mol .[3][4][5][6] The key physicochemical data are summarized in the table below for ease of reference.

| Property | Value | Source(s) |

| Molecular Weight | 229.05 g/mol | [3][4][6] |

| Molecular Formula | C₈H₆BrFN₂ | [3][4] |

| CAS Number | 864773-66-0 | [3] |

| Melting Point | 204-207 °C | [3] |

| Canonical SMILES | CC1=NN(C2=C1C=C(F)C(Br)=C2) | N/A |

| InChI Key | LILHEKOPCWVHAA-UHFFFAOYSA-N | [7] |

Structural Representation:

Caption: 2D structure of this compound.

The Indazole Scaffold: A Cornerstone in Medicinal Chemistry

The indazole core is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrazole ring. This scaffold is considered "privileged" in drug discovery due to its ability to interact with a wide range of biological targets through various non-covalent interactions.[2] The nitrogen atoms can act as hydrogen bond donors and acceptors, and the aromatic system allows for π-π stacking interactions.

Derivatives of indazole have demonstrated a vast spectrum of pharmacological activities, including:

-

Antitumor Activity: Many indazole-containing compounds are potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[1]

-

Anti-inflammatory Properties: Compounds like Benzydamine, an indazole derivative, are used as non-steroidal anti-inflammatory drugs (NSAIDs).[2]

-

Neurodegenerative Disease Applications: Research has explored indazoles for their potential in treating neurodegenerative and inflammatory disorders.[2][8]

This compound serves as a highly valuable intermediate. The bromine atom at the 5-position is a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments. The fluorine atom at the 6-position can enhance metabolic stability and modulate the electronic properties and binding affinity of the final molecule.

Synthesis and Characterization Workflow

The synthesis of substituted indazoles can be approached through several established routes. A common and effective strategy involves the cyclization of appropriately substituted ortho-nitro or ortho-halo phenyl derivatives.

Proposed Retrosynthetic Analysis

A logical approach to synthesizing the target molecule involves a diazotization and cyclization reaction of a substituted aniline precursor. This precursor can be built from a commercially available starting material through sequential halogenation and functional group manipulation.

Caption: Retrosynthetic pathway for the target compound.

Detailed Synthetic Protocol

This protocol is a representative procedure based on established chemical transformations for analogous structures.[9][10] Researchers must adapt and optimize conditions based on their specific laboratory setup and in-process controls.

Step 1: Nitration of 3-Fluoroacetophenone

-

Setup: To a stirred solution of fuming nitric acid at 0 °C in a three-neck flask equipped with a thermometer and a dropping funnel, add concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

-

Reaction: Slowly add 3-fluoroacetophenone to the nitrating mixture, ensuring the internal temperature does not exceed 15 °C.

-

Workup: After stirring for 2-3 hours at room temperature (monitor by TLC), pour the reaction mixture slowly onto crushed ice. The resulting precipitate is filtered, washed with copious amounts of cold water until neutral, and dried to yield the nitrated intermediate.

-

Causality: The strong electron-withdrawing acetyl group directs nitration primarily to the meta-positions (C2 and C6 relative to the acetyl group). Sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺).

-

Step 2: Bromination of the Nitrated Intermediate

-

Setup: Dissolve the product from Step 1 in a suitable solvent such as acetic acid.

-

Reaction: Add N-Bromosuccinimide (NBS) portion-wise to the solution. The reaction can be initiated with a radical initiator like AIBN or UV light if necessary, though electrophilic aromatic substitution may proceed without it. Heat the mixture gently to 50-60 °C and monitor by TLC.

-

Workup: Once the starting material is consumed, cool the reaction mixture and pour it into water. The solid product is collected by filtration, washed, and dried.

-

Causality: NBS is a safe and effective source of electrophilic bromine for the halogenation of activated or deactivated aromatic rings.

-

Step 3: Reduction of the Nitro Group

-

Setup: Suspend the bromo-nitro compound in a mixture of ethanol and water.

-

Reaction: Add iron powder and a catalytic amount of ammonium chloride or acetic acid. Heat the mixture to reflux (approx. 80-90 °C) for 4-6 hours. The progress is monitored by the disappearance of the yellow color and TLC analysis.

-

Workup: Filter the hot reaction mixture through a pad of celite to remove the iron salts. The filtrate is concentrated under reduced pressure, and the residue is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and evaporated to yield the crude amino-acetophenone.

-

Causality: Iron in the presence of a mild acid is a classic, cost-effective method for the reduction of aromatic nitro groups to anilines.

-

Step 4: Diazotization and Indazole Ring Formation

-

Setup: Dissolve the amino-acetophenone from Step 3 in glacial acetic acid. Cool the solution to 0-5 °C in an ice-salt bath.

-

Reaction: Add a solution of sodium nitrite (NaNO₂) in water dropwise, keeping the temperature strictly below 5 °C. Stir for 1 hour at this temperature.

-

Cyclization: Allow the reaction to slowly warm to room temperature and then heat gently to 60-70 °C for 1-2 hours to facilitate the intramolecular cyclization.

-

Workup: Cool the mixture and neutralize it carefully with a saturated sodium bicarbonate solution. The product will precipitate out of the solution. Filter the solid, wash with water, and dry.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization Workflow

A self-validating protocol requires rigorous confirmation of the final product's identity and purity.

Caption: Standard workflow for purification and characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should confirm the presence of the methyl group singlet, aromatic protons with characteristic splitting patterns due to fluorine and bromine coupling, and the broad NH proton. ¹³C NMR will confirm the number of unique carbon environments.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, matching the calculated value for C₈H₆BrFN₂. The isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) will be a key diagnostic feature.

-

Melting Point: The measured melting point should be sharp and fall within the literature range (204-207 °C), indicating high purity.[3]

Safety and Handling

As with any laboratory chemical, this compound must be handled with appropriate care. All chemical products should be treated as having unknown hazards until thoroughly investigated.[3]

-

Hazards Identification: May cause respiratory irritation, skin irritation, and serious eye irritation.[11][12]

-

Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and chemical safety goggles.[11][12] Work should be conducted in a well-ventilated area or a chemical fume hood.[6]

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[6]

-

Skin Contact: Wash off with soap and plenty of water.[6]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[6][12]

-

Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[6]

-

-

Storage: Keep containers securely sealed in a dry, well-ventilated place.[11]

References

- Hoffman Fine Chemicals. (n.d.). CAS 864773-66-0 | this compound.

- ChemScene. (n.d.). 5-Bromo-4-fluoro-1-methyl-1H-indazole.

- PubChem. (n.d.). 5-Bromo-4-fluoro-1-methyl-1h-indazole | C8H6BrFN2.

- PubChem. (n.d.). 5-Bromo-6-fluoro-1H-indazole | C7H4BrFN2.

- MSDS of 5-bromo-6-fluoro-1-methyl-1H-indazole. (n.d.).

- BLD Pharm. (n.d.). 1286734-85-7|6-Bromo-5-fluoro-1H-indazole.

- CymitQuimica. (2023, July 7). 5-Bromo-3-methyl-1H-indazole Safety Data Sheet.

- MedchemExpress. (2025, July 1). 4-Bromo-6-fluoro-1H-indazole Safety Data Sheet.

- Google Patents. (2019, November 15). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

- AiFChem. (n.d.). 1185767-06-9 | 5-Bromo-6-fluoro-1-methyl-1H-indazole.

- Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. National Institutes of Health.

- ChemicalBook. (n.d.). 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PubMed Central.

- PharmaCompass. (n.d.). 5-Bromo-4-fluoro-1-methyl-1h-indazole | Drug Information.

- Sigma-Aldrich. (n.d.). 5-Bromo-6-methyl-1H-indazole.

- Taylor & Francis. (2020). Indazole – Knowledge and References.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. chemscene.com [chemscene.com]

- 5. 5-Bromo-4-fluoro-1-methyl-1h-indazole | C8H6BrFN2 | CID 69079347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. capotchem.cn [capotchem.cn]

- 7. 1185767-06-9 | 5-Bromo-6-fluoro-1-methyl-1H-indazole - AiFChem [aifchem.com]

- 8. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 10. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

A Technical Guide to 5-Bromo-6-fluoro-3-methyl-1H-indazole: A Core Scaffold in Modern Medicinal Chemistry

Abstract

This guide provides an in-depth technical overview of 5-Bromo-6-fluoro-3-methyl-1H-indazole, a halogenated heterocyclic compound of significant interest in drug discovery and development. We will explore its chemical structure, nomenclature, and physicochemical properties. A detailed discussion of its synthetic pathways is presented, emphasizing the chemical rationale behind the methodological choices. Furthermore, this document outlines standard analytical techniques for its characterization, its emerging applications as a pivotal building block in medicinal chemistry, and essential safety and handling protocols. This guide is intended for researchers, chemists, and professionals in the pharmaceutical sciences who require a comprehensive understanding of this versatile scaffold.

Introduction: The Significance of the Indazole Moiety

The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, is a privileged scaffold in medicinal chemistry. Compounds incorporating this structure exhibit a wide array of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-microbial properties.[1] The strategic placement of substituents on the indazole ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn modulates its binding affinity and selectivity for biological targets.

Halogenation, in particular, is a well-established strategy for enhancing the metabolic stability and target residence time of drug candidates.[2] this compound emerges as a particularly valuable synthetic intermediate, combining the bioactivity of the indazole core with the advantageous properties conferred by its specific halogenation and methylation pattern. This unique combination makes it a sought-after precursor for the synthesis of complex molecules targeting a range of enzymes and receptors.[2]

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is fundamental for its application in research and synthesis.

Structure and IUPAC Nomenclature

The formal IUPAC name for this compound is This compound . Its structure is defined by an indazole core with a bromine atom at position 5, a fluorine atom at position 6, and a methyl group at position 3.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The key properties of this compound are summarized below. This data is essential for determining appropriate solvents, reaction conditions, and storage protocols.

| Property | Value | Source |

| CAS Number | 864773-66-0 | [3] |

| Molecular Formula | C₈H₆BrFN₂ | [3] |

| Molecular Weight | 229.05 g/mol | [3] |

| Appearance | Crystalline solid | [2] |

| Melting Point | 204-207 °C | [3] |

| Solubility | Moderate solubility in organic solvents (e.g., DMSO, DMF, Methanol); limited solubility in water. | [2] |

Synthesis and Mechanistic Insights

While specific peer-reviewed synthetic procedures for this compound are not extensively published, a robust synthesis can be designed based on established methodologies for analogous indazole derivatives.[4][5] A common and effective approach involves the diazotization and subsequent intramolecular cyclization of a suitably substituted aniline precursor.

Conceptual Synthetic Workflow

The synthesis can be envisioned as a multi-step process starting from a commercially available fluorinated and brominated toluene derivative. The causality for this pathway is rooted in the reliability of nitration, reduction, and diazotization-cyclization reactions on aromatic systems.

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol (Conceptual)

The following protocol is a representative, conceptual methodology. Researchers must adapt and optimize conditions based on laboratory-specific results and safety assessments.

-

Step 1: Reduction of the Nitro Precursor.

-

Rationale: The conversion of the nitro group to an amine is a critical step to enable the subsequent diazotization. Catalytic hydrogenation or metal-acid reduction are standard, high-yield methods for this transformation.

-

Procedure: Dissolve the starting material (e.g., 4-Bromo-5-fluoro-2-nitrotoluene) in a suitable solvent like ethanol or acetic acid. Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using H₂ gas over a Palladium-on-carbon (Pd/C) catalyst. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. Upon completion, filter the reaction mixture and neutralize to isolate the crude aniline intermediate.

-

-

Step 2: Formation of the Diazonium Salt.

-

Rationale: The primary amine is converted into a diazonium salt, a highly reactive intermediate essential for the cyclization step. The reaction is performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

-

Procedure: Dissolve the synthesized aniline intermediate in a cold aqueous solution of a strong acid (e.g., HCl). Slowly add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature between 0 and 5 °C. The formation of the diazonium salt is typically immediate.

-

-

Step 3: Intramolecular Cyclization.

-

Rationale: The generated diazonium salt undergoes an intramolecular electrophilic substitution, where the diazonium group attacks the aromatic ring to form the pyrazole ring of the indazole system. This is often promoted by gentle heating.

-

Procedure: After the formation of the diazonium salt is complete, the reaction mixture is allowed to warm to room temperature or gently heated. The cyclization reaction proceeds to form the 1H-indazole ring. The product often precipitates from the solution and can be collected by filtration.

-

-

Step 4: Purification.

-

Rationale: The crude product must be purified to remove unreacted starting materials and byproducts. Recrystallization is an effective method for obtaining high-purity crystalline solids.

-

Procedure: Purify the crude solid product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane). The purity of the final product should be confirmed by analytical methods such as NMR spectroscopy and melting point analysis.

-

Spectroscopic Characterization

Structural confirmation is achieved through a combination of standard spectroscopic techniques. The expected data provides a benchmark for validating the successful synthesis of the target compound.

| Technique | Expected Observations |

| ¹H NMR | - A singlet corresponding to the methyl (CH₃) protons (~2.5 ppm).- Two distinct signals in the aromatic region for the two aromatic protons (H-4 and H-7).- A broad singlet for the N-H proton (>10 ppm), which is exchangeable with D₂O. |

| ¹³C NMR | - A signal for the methyl carbon (~15-20 ppm).- Multiple signals in the aromatic region (~110-150 ppm), including characteristic signals for carbons bonded to bromine and fluorine. |

| Mass Spec (MS) | - A molecular ion peak [M]⁺ and/or [M+H]⁺ corresponding to the molecular weight (m/z ≈ 229/231).- A characteristic isotopic pattern (approx. 1:1 ratio for M⁺ and M+2⁺ peaks) due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). |

| FT-IR | - Characteristic N-H stretching vibrations (~3100-3300 cm⁻¹).- C-H stretching from the aromatic ring and methyl group (~2900-3100 cm⁻¹).- C=N and C=C stretching in the fingerprint region (~1400-1600 cm⁻¹). |

Applications in Research and Drug Development

This compound is not an end-product therapeutic but rather a high-value building block. Its utility stems from the reactivity of the bromine atom and the overall electronic nature of the substituted ring system.

-

Intermediate for Kinase Inhibitors: The indazole scaffold is a cornerstone in the design of kinase inhibitors used in oncology.[1] The bromine at the C-5 position is particularly useful as it provides a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl or heteroaryl groups to build more complex and potent inhibitors.

-

Scaffold for CNS-Active Agents: Various indazole derivatives have been investigated for their activity on central nervous system (CNS) targets. The lipophilicity imparted by the halogen atoms can improve blood-brain barrier penetration, a critical factor for CNS drug candidates.

-

Fragment-Based Drug Discovery (FBDD): As a "fragment," this molecule can be used in screening campaigns to identify initial low-affinity hits against protein targets. The subsequent elaboration of these hits, often via reactions at the bromine site, is a key strategy in FBDD to develop high-potency leads.

Safety, Handling, and Storage

As with all laboratory chemicals, this compound must be handled with appropriate care. The following guidelines are based on safety data for structurally similar compounds.[6][7][8]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6] If handling large quantities or if dust formation is likely, use a dust mask or work in a fume hood.[7]

-

Handling: Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[6][8] Use in a well-ventilated area. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

-

First Aid:

-

Skin Contact: Wash off immediately with soap and plenty of water.[7]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[7]

-

Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[7]

-

-

Storage: Store in a cool, dry, and well-ventilated place. Keep containers tightly sealed and protect them from physical damage.[6] Store away from incompatible materials.

Conclusion

This compound stands as a potent and versatile intermediate for the synthesis of novel bioactive compounds. Its carefully arranged pattern of halogen and methyl substituents on the privileged indazole scaffold provides a unique combination of features that are highly attractive for modern drug discovery programs. A thorough understanding of its synthesis, characterization, and safe handling is paramount for any researcher aiming to leverage its synthetic potential to develop the next generation of therapeutics.

References

- CymitQuimica.

- PubChem. 5-Bromo-4-fluoro-1-methyl-1h-indazole | C8H6BrFN2.

- PubChem. 5-Bromo-6-fluoro-1H-indazole | C7H4BrFN2.

- MSDS of 5-bromo-6-fluoro-1-methyl-1H-indazole.

- MedchemExpress. Safety Data Sheet for 4-Bromo-6-fluoro-1H-indazole.

- Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

- Hoffman Fine Chemicals. CAS 864773-66-0 | this compound.

- AiFChem. 1185767-06-9 | 5-Bromo-6-fluoro-1-methyl-1H-indazole.

- ChemScene. 5-Bromo-4-fluoro-1-methyl-1H-indazole.

- Vulcanchem. 3,6-Dibromo-5-fluoro-1-methyl-1H-indazole.

- Sigma-Aldrich. 5-Bromo-1H-indazole.

- ChemicalBook. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis.

- Ambeed.com. 1784678-61-0 | 5-Bromo-4-fluoro-1-methyl-1H-indazole.

- PubMed Central (PMC). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

- BLDpharm. 1185767-06-9|5-Bromo-6-fluoro-1-methyl-1H-indazole.

- PharmaCompass.com.

- Google Patents. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3,6-Dibromo-5-fluoro-1-methyl-1H-indazole (1286734-91-5) for sale [vulcanchem.com]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 5. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. capotchem.cn [capotchem.cn]

- 8. file.medchemexpress.com [file.medchemexpress.com]

A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Bromo-6-fluoro-3-methyl-1H-indazole

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Indazole Scaffold in Modern Chemistry

The 1H-indazole core is a privileged heterocyclic motif in medicinal chemistry and materials science. Its unique structural and electronic properties have led to its incorporation into a multitude of biologically active agents. The specific compound, 5-Bromo-6-fluoro-3-methyl-1H-indazole (CAS 864773-66-0), combines several key features: a bromine atom at C5, a fluorine atom at C6, and a methyl group at C3.[1] This substitution pattern creates a unique electronic environment and a distinct spectroscopic signature.

Accurate and unambiguous structural confirmation is the cornerstone of chemical research. NMR spectroscopy is the preeminent technique for this purpose, providing precise information on the molecular framework. This guide explains the causal relationships between the structure of this compound and its NMR spectral features, empowering scientists to confidently identify this molecule.

Experimental Design for NMR Data Acquisition

The integrity of NMR data is critically dependent on a well-designed experimental protocol. The following methodology represents a self-validating system for acquiring high-resolution spectra suitable for structural confirmation.

Sample Preparation Protocol

-

Analyte Weighing: Accurately weigh approximately 10-15 mg of this compound.

-

Solvent Selection: Utilize 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is chosen for its ability to solubilize a wide range of compounds and, crucially, to slow the exchange rate of the N-H proton, allowing for its observation in the ¹H spectrum.[2]

-

Internal Standard: Add a minimal amount of tetramethylsilane (TMS) to serve as the internal reference standard, setting the 0 ppm mark for both ¹H and ¹³C spectra.

-

Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication. Transfer the clear solution to a 5 mm NMR tube.

Spectrometer Configuration (400 MHz Basis)

| Parameter | ¹H NMR Specification | ¹³C NMR Specification | Rationale for Choice |

| Pulse Program | zg30 | zgpg30 | Standard 30° pulse for quantitative ¹H; Power-gated decoupling for ¹³C to enhance signal-to-noise while preventing overheating. |

| Acquisition Time | ≥ 3.0 s | ≥ 1.0 s | Ensures high resolution and accurate representation of sharp signals. |

| Relaxation Delay (D1) | 5.0 s | 2.0 s | A longer delay in ¹H ensures full relaxation of all protons, including potentially slow-relaxing quaternary-adjacent protons, for accurate integration. |

| Number of Scans (NS) | 16 | ≥ 1024 | Sufficient for good signal-to-noise in ¹H; More scans are needed for the less sensitive ¹³C nucleus. |

| Spectral Width | -2 to 16 ppm | -10 to 220 ppm | Encompasses the expected range for all proton and carbon signals, including the broad N-H proton and halogenated carbons. |

| Temperature | 298 K | 298 K | Standard ambient temperature for routine analysis. |

Data Acquisition and Processing Workflow

The logical flow from sample to final spectrum is crucial for reproducibility and accuracy.

Caption: Standard Operating Procedure for NMR analysis.

Predictive Analysis of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum is based on the analysis of substituent effects on the indazole core. Aromatic protons in indazoles typically appear in the δ 7.0–8.5 ppm range, with methyl groups resonating near δ 2.5–3.0 ppm.[3]

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

| Signal Assignment | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Integration |

| N1-H | ~13.6 | Broad Singlet (br s) | - | 1H |

| H4 | ~8.15 | Doublet (d) | JH4-F6 ≈ 7.0 Hz | 1H |

| H7 | ~7.60 | Doublet (d) | JH7-F6 ≈ 9.5 Hz | 1H |

| C3-CH₃ | ~2.55 | Singlet (s) | - | 3H |

Expert Rationale for Assignments:

-

N1-H: The acidic proton on the nitrogen will appear far downfield as a broad singlet due to quadrupole broadening and exchange, a characteristic feature in DMSO-d₆.[2]

-

H4: This proton is situated ortho to the bromine at C5 and meta to the fluorine at C6. The strong electron-withdrawing and anisotropic effect of the bromine atom will cause a significant downfield shift. It will be split into a doublet by the fluorine atom through a four-bond coupling (⁴JHF).

-

H7: This proton is ortho to the fluorine atom at C6. It will experience a downfield shift due to fluorine's electronegativity and will be split into a doublet by a larger three-bond coupling (³JHF).

-

C3-CH₃: The methyl group at C3 is attached to an sp²-hybridized carbon of the pyrazole ring. It is expected to resonate as a clean singlet in the typical range for such groups.[3] The observed chemical shift will be slightly downfield compared to a simple alkyl group due to the aromatic nature of the ring.

Predictive Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum is highly sensitive to the electronic environment of each carbon atom. The presence of two different halogens provides a distinctive pattern of chemical shifts and couplings.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):

| Signal Assignment | Predicted δ (ppm) | Multiplicity (from ¹⁹F) | Predicted J (Hz) |

| C6 | ~154.5 | Doublet (d) | ¹JCF ≈ 245 Hz |

| C7a | ~141.0 | Singlet (s) | - |

| C3 | ~140.2 | Singlet (s) | - |

| C3a | ~134.0 | Doublet (d) | ³JCF ≈ 4 Hz |

| C7 | ~121.5 | Doublet (d) | ²JCF ≈ 20 Hz |

| C4 | ~118.0 | Doublet (d) | ²JCF ≈ 25 Hz |

| C5 | ~98.0 | Doublet (d) | ³JCF ≈ 5 Hz |

| C3-CH₃ | ~12.5 | Singlet (s) | - |

Expert Rationale for Assignments:

-

C6: Directly bonded to the highly electronegative fluorine atom, this carbon is shifted significantly downfield and exhibits a very large one-bond C-F coupling constant (¹JCF). This is the most definitive signal in the spectrum.

-

C5: The carbon bearing the bromine atom is subject to the "heavy atom effect," which is a shielding effect that shifts the resonance significantly upfield. This often results in a chemical shift below 100 ppm for brominated aromatic carbons.

-

C4 & C7: These carbons are ortho to the C-Br and C-F bonds, respectively. Their chemical shifts are influenced by the electron-withdrawing nature of the halogens and will show two-bond couplings (²JCF) to the fluorine. Data from related difluoro-methyl-indazoles supports these assignments.[4]

-

Quaternary Carbons (C3, C3a, C7a): These carbons, lacking directly attached protons, will typically show weaker signals. Their chemical shifts are assigned based on general values for substituted indazoles.[5] C3a and C5 will also exhibit smaller, long-range couplings to fluorine.

-

C3-CH₃: The methyl carbon appears in the expected upfield aliphatic region.

Trustworthiness: A Self-Validating Approach to Structural Confirmation

The combination of ¹H, ¹³C, and potentially 2D NMR experiments provides a robust, self-validating system for confirming the structure of this compound.

Caption: Logical framework for unambiguous structural verification using NMR.

Conclusion

This guide presents a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of this compound based on established spectroscopic principles and data from analogous compounds. The provided experimental protocols, predicted data tables, and interpretive rationale offer a comprehensive resource for scientists engaged in the synthesis and characterization of this molecule. By following the outlined methodologies, researchers can confidently acquire and interpret the necessary data to verify the structure and purity of this valuable chemical entity.

References

-

Pérez Medina, C., López, C., Claramunt, R. M., & Elguero, J. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1H-indazoles. Journal of Heterocyclic Chemistry, 46(6), 1408-1415. Available at: [Link]

-

Elguero, J., Goya, P., Páez, J. A., & Cativiela, C. (1986). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Journal of Organic Chemistry, 67(11), 3657-3664. Available at: [Link]

-

Fayet, J. P., Vertut, M. C., Fruchier, A., & Elguero, J. (2016). ¹³C NMR of indazoles. ResearchGate. Retrieved January 6, 2026, from [Link]

-

Hoffman Fine Chemicals. (n.d.). This compound. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (n.d.). 1H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in DMSO-d6. Retrieved January 6, 2026, from [Link]

Sources

The Strategic Role of 5-Bromo-6-fluoro-3-methyl-1H-indazole in Modern Medicinal Chemistry: A Technical Guide

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The indazole core is a cornerstone of contemporary medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a wide range of biological targets. This technical guide delves into the specific role and applications of a key derivative, 5-Bromo-6-fluoro-3-methyl-1H-indazole. While not extensively studied as a standalone therapeutic agent, this molecule serves as a highly versatile building block in the synthesis of complex bioactive compounds, particularly in the realm of kinase inhibitors. This guide will elucidate the synthetic routes to this important intermediate, explore its chemical reactivity, and discuss its strategic application in the design and development of novel therapeutic agents. We will examine the influence of its distinct substitution pattern—a bromine at the 5-position, a fluorine at the 6-position, and a methyl group at the 3-position—on the physicochemical properties and biological activity of its downstream products.

Introduction: The Indazole Scaffold in Drug Discovery

Indazole-containing compounds represent a significant class of heterocyclic molecules in pharmaceutical research.[1] The bicyclic structure, composed of a fused benzene and pyrazole ring, is a key pharmacophore in numerous approved drugs and clinical candidates.[2] This prominence is largely due to the indazole nucleus's ability to mimic the purine core of ATP, enabling it to act as a competitive inhibitor at the ATP-binding sites of various protein kinases.[3] Consequently, indazole derivatives have been extensively explored for the treatment of cancer, inflammatory disorders, and neurodegenerative diseases.[1]

The strategic functionalization of the indazole core is a critical aspect of modern drug design, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The subject of this guide, this compound, is a prime example of a highly functionalized and strategically designed intermediate for the synthesis of next-generation therapeutics.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis and for predicting the properties of its derivatives.

| Property | Value | Source |

| CAS Number | 864773-66-0 | [4][5] |

| Molecular Formula | C₈H₆BrFN₂ | [6][7] |

| Molecular Weight | 229.05 g/mol | [6][7] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Soluble in common organic solvents like THF, DMF, and DMSO | [4][5] |

Synthesis of this compound: A Plausible Synthetic Route

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively published in peer-reviewed literature, a plausible and efficient synthetic route can be constructed based on established methodologies for the synthesis of analogous substituted indazoles.[8] The following proposed synthesis starts from a readily available substituted aniline.

Experimental Protocol: A Proposed Two-Step Synthesis

Step 1: Diazotization and Cyclization to form the Indazole Core

This initial step involves the formation of the indazole ring system from a substituted aniline precursor.

-

Starting Material: 4-Bromo-5-fluoro-2-methylaniline.

-

Diazotization: Dissolve 4-Bromo-5-fluoro-2-methylaniline in a suitable acidic medium (e.g., a mixture of acetic acid and propionic acid). Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (NaNO₂) in water dropwise to the cooled aniline solution, maintaining the temperature below 10 °C. Stir the reaction mixture for 30-60 minutes to ensure complete formation of the diazonium salt.

-

Cyclization: The in-situ generated diazonium salt will undergo spontaneous cyclization to form the indazole ring. The reaction can be gently warmed to room temperature and stirred for several hours to drive the cyclization to completion.

-

Work-up and Isolation: Quench the reaction by carefully adding it to a stirred solution of ice-water. The solid product, this compound, will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by flash column chromatography on silica gel.

Step 2: Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the positions of the substituents.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

The Strategic Importance of the Substitution Pattern in Medicinal Chemistry

The specific arrangement of the bromo, fluoro, and methyl groups on the indazole scaffold of this compound is not arbitrary. Each substituent plays a crucial role in modulating the molecule's reactivity and the pharmacological profile of its derivatives.

The 5-Bromo Group: A Handle for Cross-Coupling Reactions

The bromine atom at the 5-position is a key functional group for introducing molecular diversity. It serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, such as:

-

Suzuki Coupling: For the introduction of aryl and heteroaryl moieties.

-

Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds.

-

Sonogashira Coupling: For the introduction of alkyne groups.

These reactions allow for the facile synthesis of large libraries of compounds with diverse substituents at the 5-position, which is crucial for exploring structure-activity relationships (SAR) and optimizing ligand-target interactions.[9]

The 6-Fluoro Group: Enhancing Pharmacokinetic Properties

The introduction of a fluorine atom at the 6-position can significantly impact the physicochemical and pharmacokinetic properties of the resulting drug candidates. Fluorine substitution is a well-established strategy in medicinal chemistry to:

-

Increase Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation by cytochrome P450 enzymes, leading to a longer half-life in vivo.

-

Enhance Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets.

-

Improve Membrane Permeability: In some cases, fluorine substitution can enhance a molecule's ability to cross cell membranes.

The 3-Methyl Group: Modulating Target Selectivity

The methyl group at the 3-position can influence the steric and electronic properties of the indazole core, which in turn can affect target binding and selectivity.[10] By occupying a specific region of the target's binding pocket, the 3-methyl group can help to orient the molecule for optimal interactions and can also prevent binding to off-target proteins, thereby improving the selectivity profile of the final compound.

Applications in Drug Discovery: A Versatile Building Block

The primary role of this compound in medicinal chemistry is as a versatile intermediate for the synthesis of more complex and biologically active molecules.[4][5] Its utility has been demonstrated in the synthesis of a variety of compounds, including potent kinase inhibitors.

Synthesis of Dihydropyridine-Based Kinase Inhibitors

Patents have cited the use of this compound in the synthesis of fluorinated 2,6-dialkyl-3,5-dicyano-4-(1H-indazol-5-yl)-1,4-dihydropyridines.[4][5] These dihydropyridine derivatives have been investigated as potential kinase inhibitors. The synthesis typically involves the deprotonation of the indazole at the 5-position followed by reaction with a suitable aldehyde.

Experimental Workflow: Synthesis of a Dihydropyridine Derivative

Caption: A generalized workflow for the synthesis of dihydropyridine derivatives from this compound.

A Scaffold for Structure-Activity Relationship (SAR) Studies

The strategic placement of the three distinct functional groups on the indazole ring makes this compound an ideal starting point for extensive SAR studies.[10] By systematically modifying each position, medicinal chemists can probe the requirements for optimal binding to a target protein and thereby design more potent and selective inhibitors.

Logical Relationship: SAR Exploration

Caption: A diagram illustrating the use of this compound as a scaffold for SAR studies.

Conclusion and Future Perspectives

This compound is a strategically designed and highly valuable intermediate in modern medicinal chemistry. While its own biological activity is not the primary focus of research, its true power lies in its utility as a versatile building block for the synthesis of novel and potent therapeutic agents. The specific combination of a reactive bromine handle, a pharmacokinetic-enhancing fluorine atom, and a selectivity-modulating methyl group makes it an ideal starting point for the development of targeted therapies, particularly in the field of oncology. As the demand for more effective and selective kinase inhibitors continues to grow, the importance of well-designed and readily accessible intermediates like this compound will undoubtedly increase. Future research will likely focus on expanding the range of chemical transformations that can be performed on this scaffold and on its application in the synthesis of inhibitors for a wider array of biological targets.

References

-

CN102573838B - Fluoro-substituted 3,5-dicyano-4-(1h-indazole) - Google Patents.

-

CN102574834B - Fluorinated 2,6-dialkyl-3,5-dicyano-4-(1h-indazol-5-yl)-1,4-dihydropyridine and use thereof - Google Patents.

-

CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents.

- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - NIH. (2021, April 27).

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (n.d.).

-

Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold - Longdom Publishing. (n.d.).

-

Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC. (2025, September 12).

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. (n.d.).

-

6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation - ResearchGate. (n.d.).

-

An In-Depth Technical Guide to 1-Boc-5-bromo-4-methyl-1H-indazole - Benchchem. (n.d.).

-

Design, synthesis and biological evaluation of a novel class of indazole-containing compounds with potent anti-influenza activities targeting the PA-PB1 interface - NIH. (2025, April 19).

-

1185767-06-9|5-Bromo-6-fluoro-1-methyl-1H-indazole - BLDpharm. (n.d.).

-

5-Bromo-6-fluoro-1-methyl-1H-indazole - ChemScene. (n.d.).

-

Structure-activity relationship study of halogen-substituted analogs... - ResearchGate. (n.d.).

-

Synthesis and biological evaluation of novel 5-((1H-indol-3-yl) methyl)-2-(4-chlorobenzyl)-6-phenyl-imidazo[2,1-b][4][8][11]thiadiazole derivatives as novel BCL-2 specific inhibitors | Request PDF - ResearchGate. (n.d.).

-

4-Bromo-6-fluoro-5-iodo-1H-indazole - EvitaChem. (n.d.).

-

Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed. (n.d.).

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. CN102573838B - æ°å代ç3,5-äºæ°°åº-4-(1h-å²å-5-åº)-2,6-äºç²åº-1,4-äºæ°¢å¡å¶è¡çç©åå ¶ä½¿ç¨æ¹æ³ - Google Patents [patents.google.com]

- 5. CN102666525A - æ°å代ç2-è³åº-3,5-äºæ°°åº-4-å²ååº-6-ç²åº-1,4-äºæ°¢å¡å¶åå ¶ç¨é - Google Patents [patents.google.com]

- 6. 1185767-06-9|5-Bromo-6-fluoro-1-methyl-1H-indazole|BLD Pharm [bldpharm.com]

- 7. chemscene.com [chemscene.com]

- 8. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. soc.chim.it [soc.chim.it]

commercial suppliers of 5-Bromo-6-fluoro-3-methyl-1H-indazole

An In-depth Technical Guide to the Commercial Sourcing and Quality Verification of 5-Bromo-6-fluoro-3-methyl-1H-indazole

Authored by a Senior Application Scientist

This guide provides research, development, and procurement professionals with a comprehensive framework for sourcing and validating the quality of this compound. As a critical building block in contemporary drug discovery programs, particularly for kinase inhibitors and other targeted therapies, ensuring the identity, purity, and consistency of this reagent is paramount to the success and reproducibility of research outcomes. This document moves beyond a simple list of suppliers to instill a core methodology for chemical asset acquisition and validation.

Compound Identity and Significance

This compound is a substituted indazole derivative. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of compounds with diverse pharmacological activities[1]. The specific halogenation pattern (bromo and fluoro groups) and methylation on the indazole ring of this particular molecule offer medicinal chemists unique vectors for chemical modification and can significantly influence metabolic stability and target binding affinity[2].

Key Identifiers:

-

IUPAC Name: this compound

-

CAS Number: 864773-66-0[3]

-

Molecular Formula: C₈H₆BrFN₂[3]

-

Molecular Weight: 229.05 g/mol [3]

Commercial Sourcing Landscape

The acquisition of specialized chemical reagents like this compound requires careful selection of suppliers. The market consists of manufacturers, large distributors, and smaller specialized chemical houses. The primary consideration must always be the quality and consistency of the material, supported by comprehensive analytical documentation.

Table 1: Identified Commercial Suppliers of this compound (CAS 864773-66-0)

| Supplier Name | Product/Catalog Number | Reported Purity/Notes | Country of Origin |

| Hoffman Fine Chemicals | HFC-04660 | Not specified; inquire for batch-specific CoA | Germany |

| Additional suppliers may exist. Researchers should perform due diligence by searching catalogs using the CAS number 864773-66-0. |

Note: The landscape of chemical suppliers is dynamic. This table represents a snapshot at the time of writing. The causality behind selecting a supplier should be driven by their willingness to provide batch-specific analytical data and a history of quality.

The Imperative of Supplier and Batch Validation

Sourcing a chemical intermediate is not merely a transactional step; it is the foundation of subsequent experimental work. The presence of impurities, such as regioisomers or residual starting materials from synthesis, can lead to ambiguous biological data, failed reactions, or the generation of unintended byproducts. Therefore, a rigorous, in-house quality control (QC) process is not optional, but essential.

The Quality Control Workflow

A self-validating system for incoming chemical reagents is critical. Upon receipt of any new batch of this compound, a systematic process of verification should be initiated. The following workflow diagram illustrates the key decision points.

Caption: Quality Control Workflow for Incoming Reagents.

Experimental Protocols for Quality Verification

The trustworthiness of your research hinges on confirming the identity and purity of your starting materials. The following protocols provide a robust starting point for the analysis of this compound.

Protocol 1: Sample Preparation and NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure confirmation.

-

Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, dry NMR tube.

-

Solubilization: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for indazole compounds to ensure the observation of the N-H proton.

-

Dissolution: Cap the tube and gently vortex or sonicate until the sample is fully dissolved.

-

Acquisition: Acquire ¹H and ¹⁹F NMR spectra. The ¹H spectrum will confirm the presence and integration of aromatic and methyl protons, while the ¹⁹F spectrum will confirm the single fluorine environment. Key structural features to verify are the chemical shift of the C3-methyl group and the coupling patterns of the aromatic protons, which will be influenced by both the bromine and fluorine substituents.

Protocol 2: HPLC Method for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard for determining the purity of an organic compound and identifying the presence of any impurities.[4]

-

System Parameters (Starting Point):

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A linear gradient from 20% B to 95% B over 20 minutes is a reasonable starting point.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm and 280 nm.

-

Injection Volume: 5-10 µL.

-

-

Sample Preparation: Prepare a stock solution of the compound in Acetonitrile or a mixture of Acetonitrile/Water at a concentration of approximately 1 mg/mL. Ensure the sample is fully dissolved before injection.

-

Analysis: Run the sample and integrate the resulting chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks. Any significant impurity (>0.1%) should be investigated, potentially using LC-MS to determine its molecular weight.

Safety, Handling, and Storage

Professional diligence requires adherence to strict safety protocols. While a comprehensive toxicological profile for this compound has not been thoroughly established, related halogenated aromatic compounds should be handled with care[5].

-

Handling: Always handle the compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves[6]. Avoid dust formation and inhalation[5].

-

Storage: Store the material in a tightly sealed container in a cool, dry place, away from incompatible materials.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This should be done through a licensed professional waste disposal service[5].

Conclusion

The successful application of this compound in a research and development setting is critically dependent on a robust procurement and validation strategy. By moving beyond reliance on supplier-provided data and implementing a systematic, in-house verification workflow, researchers can ensure the integrity of their starting materials. This foundational step is indispensable for generating reproducible data, avoiding costly troubleshooting, and accelerating the pace of discovery.

References

-

Hoffman Fine Chemicals. CAS 864773-66-0 | this compound. [Link]

-

Manas Petro Chem. 5 Bromo 3- Fluoro 1h-indazole Manufacturer, Supplier from Mumbai. [Link]

- Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. National Center for Biotechnology Information. [Link]

-

Khan, I., Zaib, S., Batool, S., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information. [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3,6-Dibromo-5-fluoro-1-methyl-1H-indazole (1286734-91-5) for sale [vulcanchem.com]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. capotchem.cn [capotchem.cn]

- 6. echemi.com [echemi.com]

A Technical Guide to the Synthesis of 3-Methyl-1H-Indazole: From Classical Routes to Modern Strategies

Introduction: The Significance of the 3-Methyl-1H-Indazole Scaffold

3-Methyl-1H-indazole is a prominent heterocyclic compound that serves as a crucial building block in the landscape of pharmaceutical and materials science.[1][2][3] Its structural motif is a cornerstone in the development of a wide array of therapeutic agents, exhibiting activities such as anti-cancer, anti-inflammatory, and anti-depressant properties.[1][2] Notably, it is a key intermediate in the synthesis of Pazopanib, a multi-targeted tyrosine kinase inhibitor used in oncology.[4][5] The indazole core, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is also investigated for its unique photophysical properties, opening avenues in materials chemistry.

This in-depth technical guide provides a comprehensive overview of the synthetic methodologies for preparing 3-methyl-1H-indazole, designed for researchers, scientists, and professionals in drug development. We will delve into the foundational classical syntheses and explore the elegance and efficiency of modern catalytic approaches. The discussion will extend beyond mere procedural descriptions to elucidate the underlying chemical principles and rationale behind experimental choices, ensuring a thorough and practical understanding of the chemistry involved.

I. Classical Synthesis: A Foundational Approach from 2-Aminoacetophenone

One of the most established and industrially relevant methods for the synthesis of 3-methyl-1H-indazole begins with the readily available starting material, acetophenone. This multi-step process involves nitration, reduction, and a subsequent diazotization-cyclization sequence.

Causality Behind the Experimental Choices

This synthetic route is a classic example of leveraging fundamental organic reactions to construct a heterocyclic core. The initial nitration of acetophenone is directed to the ortho position, a consequence of the reaction conditions. The subsequent reduction of the nitro group to an amine is a critical step, as the resulting 2-aminoacetophenone possesses the necessary functionalities for the key cyclization step. The final transformation to the indazole ring is achieved through diazotization of the primary amine, followed by an in-situ reduction and cyclization. The choice of reducing agent in the final step is crucial for the successful formation of the indazole.

Experimental Protocol: A Three-Step Synthesis

Step 1: Synthesis of 2-Nitroacetophenone

-

In a reaction vessel equipped with a stirrer and cooling bath, a mixture of sulfuric acid and nitric acid is prepared and cooled to -15°C.

-

Acetophenone is added dropwise to the acid mixture, maintaining the low temperature.

-

Calcium metasilicate powder is then added, and the mixture is stirred overnight at the same temperature. The addition of calcium silicate has been shown to significantly increase the yield of the desired 2-nitroacetophenone.[6]

-

The reaction mixture is then poured into ice water, leading to the precipitation of the product.

-

The solid is collected by filtration to yield yellow 2-nitroacetophenone.[1][3]

Step 2: Synthesis of 2-Aminoacetophenone

-

To a suspension of 2-nitroacetophenone in an aqueous solution, iron powder and ammonium chloride are added.

-

The mixture is heated and stirred, promoting the reduction of the nitro group to an amine.

-

Upon completion of the reaction, the mixture is filtered to remove the iron residues.

-

The filtrate is then extracted to isolate the 2-aminoacetophenone, which typically appears as a white solid.[1][3]

Step 3: Synthesis of 3-Methyl-1H-indazole

-

2-Aminoacetophenone is dissolved in hydrochloric acid and the solution is cooled to 0-10°C.

-

An aqueous solution of sodium nitrite (NaNO₂) is added dropwise, maintaining the temperature between 0-10°C, to form the diazonium salt in situ. The mixture is stirred for one hour.[1][7]

-

A hydrochloric acid solution of stannous chloride dihydrate (SnCl₂·2H₂O) is then slowly added to the reaction mixture at the same temperature. This serves as the reducing agent for the cyclization.

-

The reaction is stirred overnight at this temperature.

-

The reaction mixture is poured into ice water and filtered. The filtrate is then neutralized with a base to a weakly alkaline pH, causing the precipitation of 3-methyl-1H-indazole as a white solid.[1][7]

-

The product is collected by filtration and dried.

Data Summary

| Step | Key Reagents | Temperature (°C) | Typical Yield | Reference |

| 1. Nitration | Acetophenone, H₂SO₄, HNO₃, Calcium Silicate | -15 | >95% | [6] |

| 2. Reduction | 2-Nitroacetophenone, Fe, NH₄Cl | Reflux | High | [1][3] |

| 3. Diazotization & Cyclization | 2-Aminoacetophenone, NaNO₂, SnCl₂·2H₂O, HCl | 0-10 | ~90% | [7] |

Reaction Workflow Diagram

Sources

- 1. CN105198813A - Synthesizing process of 3-methyl-1 H-indazole - Google Patents [patents.google.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic process of 3-methyl-1h-indazole - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN103319410B - A kind of synthetic method of indazole compound - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN105198813B - The synthesis technique of 3 methyl 1H indazoles - Google Patents [patents.google.com]

- 7. 3-METHYL-1H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Synthesis Protocol for 5-Bromo-6-fluoro-3-methyl-1H-indazole: A Detailed Application Note for Researchers

Introduction: The Significance of Substituted Indazoles in Medicinal Chemistry

Substituted indazoles are a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to their prevalence in a wide array of biologically active molecules. These heterocyclic compounds exhibit a diverse range of therapeutic properties, including but not limited to, anti-inflammatory, antimicrobial, and potent anticancer activities. The strategic incorporation of various functional groups onto the indazole core allows for the fine-tuning of their pharmacological profiles, making the development of robust and versatile synthetic routes to novel indazole derivatives a critical endeavor for drug discovery and development professionals.

This application note provides a comprehensive, step-by-step protocol for the synthesis of 5-Bromo-6-fluoro-3-methyl-1H-indazole, a halogenated derivative with potential applications in the development of targeted therapeutics. The presented methodology is designed to be both efficient and reproducible, with a focus on explaining the underlying chemical principles that govern each transformation.

Overall Synthesis Workflow

The synthesis of this compound is accomplished through a three-step sequence, commencing with the preparation of a key intermediate, 4-Bromo-5-fluoro-2-nitroacetophenone. This is followed by the selective reduction of the nitro group to an amine, and finally, a diazotization and intramolecular cyclization to yield the target indazole.

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of 4-Bromo-5-fluoro-2-nitroacetophenone (Intermediate 1)

Principle: This step employs a Friedel-Crafts acylation reaction to introduce an acetyl group onto the substituted benzene ring.[1][2] Aluminum chloride, a strong Lewis acid, is used to generate a highly electrophilic acylium ion from acetyl chloride, which then attacks the electron-rich aromatic ring. The regioselectivity of the acylation is directed by the existing substituents.

Materials:

-

1-Bromo-2-fluoro-4-nitrobenzene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Acetyl Chloride (CH₃COCl)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1 M

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath.

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq.) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 eq.) to the stirred suspension.

-

In a separate flask, dissolve 1-bromo-2-fluoro-4-nitrobenzene (1.0 eq.) in anhydrous dichloromethane.

-